molecular formula C48H54N5O16S4+ B12367600 Cy3.5 maleimide

Cy3.5 maleimide

Cat. No.: B12367600
M. Wt: 1085.2 g/mol
InChI Key: HWAOCLKQVSMHBT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy3.5 maleimide is a fluorescent dye belonging to the cyanine family, known for its red fluorescence. It is commonly used in biological labeling, particularly for proteins, peptides, and nucleic acids. The compound has a molecular formula of C44H47ClN4O3 and a molecular weight of 715.32 g/mol . It exhibits excitation and emission wavelengths at 591 nm and 604 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy3.5 maleimide is synthesized through a series of chemical reactions involving the cyanine dye and maleimide. The synthesis typically involves the conjugation of the cyanine dye with maleimide through a Michael addition reaction. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Mechanism of Action

Comparison with Similar Compounds

Cy3.5 maleimide is unique due to its specific excitation and emission wavelengths, which make it suitable for red fluorescence applications. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific fluorescence properties.

Properties

Molecular Formula

C48H54N5O16S4+

Molecular Weight

1085.2 g/mol

IUPAC Name

(2E)-2-[(E)-3-[3-[6-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethylamino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethylbenzo[e]indole-6,8-disulfonic acid

InChI

InChI=1S/C48H53N5O16S4/c1-6-51-35-16-14-31-33(25-29(70(58,59)60)27-37(31)72(64,65)66)45(35)47(2,3)39(51)11-10-12-40-48(4,5)46-34-26-30(71(61,62)63)28-38(73(67,68)69)32(34)15-17-36(46)52(40)23-9-7-8-13-41(54)49-21-22-50-42(55)20-24-53-43(56)18-19-44(53)57/h10-12,14-19,25-28H,6-9,13,20-24H2,1-5H3,(H5-,49,50,54,55,58,59,60,61,62,63,64,65,66,67,68,69)/p+1

InChI Key

HWAOCLKQVSMHBT-UHFFFAOYSA-O

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)NCCNC(=O)CCN7C(=O)C=CC7=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.